molecular formula C18H18Se B14565671 [(6-Phenylhex-1-yn-3-yl)selanyl]benzene CAS No. 61713-48-2

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene

Cat. No.: B14565671
CAS No.: 61713-48-2
M. Wt: 313.3 g/mol
InChI Key: PFRWRFCTPJHHLT-UHFFFAOYSA-N
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Description

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene is an organoselenium compound characterized by a benzene ring substituted with a selanyl (-Se-) group attached to a hex-1-yn-3-yl chain bearing a terminal phenyl group. This structure combines aromaticity, a rigid alkyne spacer, and selenium’s unique electronic properties, making it a candidate for applications in materials science, catalysis, and medicinal chemistry.

Properties

CAS No.

61713-48-2

Molecular Formula

C18H18Se

Molecular Weight

313.3 g/mol

IUPAC Name

6-phenylhex-1-yn-3-ylselanylbenzene

InChI

InChI=1S/C18H18Se/c1-2-17(19-18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h1,3-8,10-11,13-14,17H,9,12,15H2

InChI Key

PFRWRFCTPJHHLT-UHFFFAOYSA-N

Canonical SMILES

C#CC(CCCC1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Phenylhex-1-yn-3-yl)selanyl]benzene typically involves the coupling of a phenylacetylene derivative with a selenide source. One common method is the Sonogashira coupling reaction, which involves the reaction of phenylacetylene with a selenide compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide or diselenide derivatives.

    Substitution: The phenyl and hexynyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide or diselenide derivatives.

    Substitution: Various substituted phenyl or hexynyl derivatives, depending on the reagents used.

Scientific Research Applications

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: Utilized in the development of materials with unique electronic or optical properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of [(6-Phenylhex-1-yn-3-yl)selanyl]benzene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selenium-Containing Analogous Compounds

Compound Name Key Structural Features Synthesis Highlights Reference
[(6-Phenylhex-1-yn-3-yl)selanyl]benzene Benzene + selanyl group + hex-1-yn-3-yl chain + terminal phenyl Likely involves selenylation of alkynyl halide Hypothetical
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole Indole core + methyl group + selanyl-linked 4-chlorophenyl Selenation of indole derivatives
4-((4-Bromobenzyl)selanyl)aniline Aniline + selanyl group + 4-bromobenzyl Reduction of diselenide + bromobenzyl reaction
5-((4-((4-Bromophenyl)selanyl)phenyl)imino)furan-2(5H)-one Furanone + selanyl-linked bromophenyl + maleimide analog Dehydration of N-maleanilic acid
  • Key Observations :
    • The target compound’s hex-1-yn-3-yl chain introduces rigidity and conjugation, unlike the benzyl or indole moieties in analogs.
    • Selenylation reactions (e.g., using bromobenzyl or chlorophenyl precursors) are common in synthesizing these compounds .

Spectroscopic and Crystallographic Properties

Table 2: Spectroscopic and Crystallographic Data

Compound Name ¹H-NMR Peaks (δ, ppm) IR Bands (cm⁻¹) Crystallographic Data (Space Group, Unit Cell) Reference
This compound Not reported Not reported Not reported N/A
4-((4-Bromobenzyl)selanyl)aniline Aromatic protons: 7.1–8.2 C≡N: 2235, SO₂: 1330 Triclinic P-1, a=5.7880 Å, b=9.8913 Å
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole Not explicitly reported Not reported Not reported
6-Chloro-7-cyano-3-[...]-1,4,2-benzodithiazine δ 3.69 (N-CH3), 7.84 (Ph) C≡N: 2235, C=N: 1605 Not reported
  • Key Observations: The absence of reported data for the target compound highlights a research gap. However, analogs like 4-((4-bromobenzyl)selanyl)aniline show diagnostic IR bands (e.g., C≡N at 2235 cm⁻¹) and triclinic packing stabilized by π-π interactions . Alkyne protons in the target compound would likely resonate near δ 2.0–3.0 ppm, distinct from aromatic protons in other analogs .

Computational and Intermolecular Interaction Studies

  • 4-((4-Bromobenzyl)selanyl)aniline exhibited intermolecular hydrogen bonding and C-Br···π interactions in its crystal structure, as revealed by Hirshfeld surface analysis .
  • DFT/B3LYP studies on similar compounds highlight selenium’s electron-withdrawing effects, which could stabilize charge transfer in the target compound’s conjugated system .

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